Acide cyclamique-d11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

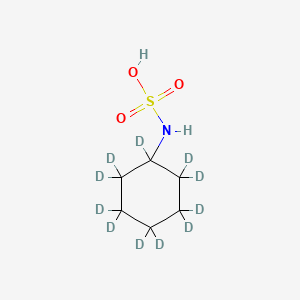

Cyclamic Acid-d11, also known as deuterated cyclamic acid, is a stable isotope-labeled compound. It is a derivative of cyclamic acid, where hydrogen atoms are replaced by deuterium. Cyclamic acid itself is a widely used artificial sweetener in the food and pharmaceutical industries . The deuterated form, Cyclamic Acid-d11, is primarily used in scientific research for various analytical and experimental purposes .

Applications De Recherche Scientifique

Cyclamic Acid-d11 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantifying and identifying compounds.

Pharmacokinetics: Helps in studying the metabolic pathways and pharmacokinetics of drugs by tracking the deuterium-labeled metabolites.

Biological Research: Used in tracer studies to understand biological processes and metabolic pathways.

Industrial Applications: Employed in the development and quality control of artificial sweeteners and other food additives.

Mécanisme D'action

Cyclamic Acid-d11 is a deuterium-labeled variant of Cyclamic Acid . Cyclamic Acid, also known as Cyclohexylsulfamic acid, is one of the most widely used artificial sweeteners in food and pharmaceuticals . The deuterium labeling of Cyclamic Acid-d11 has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Target of Action

It’s known that cyclamic acid and its salts are used as artificial sweeteners, suggesting their targets could be taste receptors .

Mode of Action

As a deuterium-labeled compound, it’s used largely as a tracer for quantitation during the drug development process . The presence of deuterium can potentially affect the interaction of the compound with its targets .

Biochemical Pathways

The parent compound, cyclamic acid, is known to be metabolized into cyclohexylamine, a process that occurs through microbial fermentation of unabsorbed cyclamic acid in the lower gut .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, which can affect their pharmacokinetic and metabolic profiles .

Result of Action

The parent compound, cyclamic acid, is known to be metabolized into cyclohexylamine, which has been associated with testicular toxicity in rats .

Action Environment

It’s known that the compound is stable at room temperature and has a recommended storage temperature of -20°c .

Analyse Biochimique

Biochemical Properties

Cyclamic Acid-d11, like its parent compound Cyclamic acid, is involved in biochemical reactions as an artificial sweetener

Cellular Effects

The cellular effects of Cyclamic Acid-d11 are not well-studied. Its parent compound, Cyclamic acid, has been reviewed for its toxicity. The Scientific Committee for Food (SCF) reviewed the toxicity of cyclamate and established a temporary acceptable daily intake (ADI) of 0-11 mg/kg bodyweight .

Molecular Mechanism

Cyclamic acid is prepared by reacting freebase cyclohexylamine with either sulfamic acid or sulfur trioxide . The deuterium labeling in Cyclamic Acid-d11 could potentially affect the pharmacokinetic and metabolic profiles of the compound .

Dosage Effects in Animal Models

The dosage effects of Cyclamic Acid-d11 in animal models have not been extensively studied. The parent compound, Cyclamic acid, has been reviewed for its toxicity in rats .

Metabolic Pathways

Cyclamic acid is metabolized by microbial fermentation in the gut to produce cyclohexylamine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclamic Acid-d11 is synthesized by substituting the hydrogen atoms in cyclamic acid with deuterium. This can be achieved through a series of chemical reactions involving deuterated reagents. One common method involves the reaction of cyclohexylamine with deuterated sulfamic acid or deuterated sulfur trioxide . The reaction conditions typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Cyclamic Acid-d11 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds and maintain the required safety standards .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclamic Acid-d11 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it back to cyclohexylamine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include deuterated cyclohexylamine derivatives, deuterated sulfonic acids, and various substituted cyclohexyl compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclamic Acid: The non-deuterated form, widely used as an artificial sweetener.

Sodium Cyclamate: The sodium salt of cyclamic acid, also used as a sweetener.

Calcium Cyclamate: The calcium salt of cyclamic acid, another variant used in the food industry.

Uniqueness

Cyclamic Acid-d11 is unique due to its stable isotope labeling, which makes it invaluable in scientific research. The presence of deuterium allows for precise tracking and quantification in various analytical techniques, providing insights that are not possible with non-deuterated compounds .

Activité Biologique

Cyclamic acid-d11, a deuterated form of cyclamic acid, is primarily known as a non-nutritive sweetener. Its biological activity has been a subject of various studies focusing on its metabolism, potential health effects, and interactions within biological systems. This article reviews the biological activity of cyclamic acid-d11, emphasizing its metabolism, safety profile, and relevant case studies.

Cyclamic acid (C_6H_12N_2O_3S) is an artificial sweetener that is approximately 30-50 times sweeter than sucrose. The deuterated form, cyclamic acid-d11, features deuterium atoms replacing hydrogen atoms in the molecule, which can affect its metabolic pathways and detection methods in research.

Metabolism

Cyclamic acid is metabolized in the body to cyclohexylamine, a process that has been extensively studied. The conversion rate varies significantly among individuals. A study involving 405 subjects found that conversion rates ranged from less than 1% to as high as 85% in some individuals after consistent exposure to cyclamate . This variability highlights the importance of considering individual metabolic differences when assessing the safety and effects of cyclamic acid-d11.

| Subject Group | Average Conversion Rate (%) | Maximum Conversion Rate (%) |

|---|---|---|

| Non-converters | <0.3 | 1 |

| Converters | 3-46 | 85 |

Safety Profile

The safety of cyclamic acid and its derivatives has been evaluated in various studies. The European Food Safety Authority (EFSA) concluded that cyclamate does not pose a significant risk to human health when consumed within established acceptable daily intake (ADI) levels. The ADI for cyclamate is set at 0-7 mg/kg body weight . However, concerns have been raised regarding its potential effects on male fertility based on epidemiological studies .

Case Studies

- Epidemiological Study on Male Fertility : A case-control study investigated the relationship between cyclamate intake and male fertility. The findings suggested a potential link between high consumption levels and reduced fertility metrics, although further research is needed to establish causation .

- Metabolic Studies : Research has shown significant inter-individual variability in the metabolism of cyclamate to cyclohexylamine. In one study, subjects who had dietary pretreatment with cyclamate exhibited higher conversion rates compared to those without such pretreatment . This suggests that dietary habits may influence metabolic efficiency.

Research Findings

Recent studies have employed advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the presence of cyclamic acid-d11 in food products and biological samples. For instance, a study developed a method for simultaneous measurement of several sweeteners including cyclamate and its deuterated form, demonstrating its applicability in food safety assessments .

Propriétés

IUPAC Name |

(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)/i1D2,2D2,3D2,4D2,5D2,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAJEUSONLESMK-KAFHOZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NS(=O)(=O)O)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.